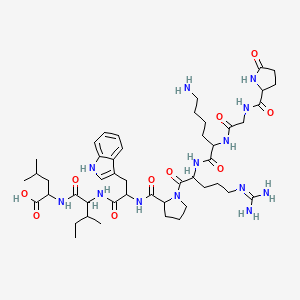

H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH

CAS No.:

Cat. No.: VC16741172

Molecular Formula: C47H73N13O10

Molecular Weight: 980.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H73N13O10 |

|---|---|

| Molecular Weight | 980.2 g/mol |

| IUPAC Name | 2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51) |

| Standard InChI Key | VVZLRNZUCNGJQY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4 |

Introduction

H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH is a synthetic peptide with a complex structure, comprising various amino acids linked together. The compound is identified by its PubChem CID 3323004 and has a molecular formula of C47H73N13O10 . This peptide is also known by several synonyms, including Xenopsin (XP), AKOS040759190, and LS-15478 .

Molecular Formula and Weight

Chemical Synonyms

Biological and Chemical Significance

While specific biological activities of H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH are not detailed in the available literature, peptides in general play crucial roles in biological systems. They can act as hormones, neurotransmitters, or have other regulatory functions. The presence of DL-amino acids suggests that this peptide may not be naturally occurring, as most biological peptides are composed of L-amino acids.

Peptide Synthesis and Characterization

Peptides like H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH are typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. Characterization involves techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the peptide.

Potential Applications

Although specific applications for this peptide are not documented, peptides in general are being explored for various therapeutic and diagnostic purposes. Their ability to interact with biological targets makes them promising candidates for drug development.

Comparison with Other Peptides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume